2-Methyl-2-(thiophen-2-ylmethyl)oxirane
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Overview
Description
2-Methyl-2-(thiophen-2-ylmethyl)oxirane is an organic compound with the molecular formula C8H10OS. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of a thiophene ring, a sulfur-containing five-membered aromatic ring, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(thiophen-2-ylmethyl)oxirane can be synthesized through the epoxidation of Baylis-Hillman adducts. The Baylis-Hillman adducts are versatile intermediates that contain chemospecific functional groups in close proximity. The epoxidation process typically involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the oxirane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale epoxidation reactions using similar oxidizing agents. The process may be optimized for yield and purity through the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(thiophen-2-ylmethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the epoxidation of Baylis-Hillman adducts.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the oxirane ring to alcohols.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions to form substituted products.
Major Products Formed
Diols: Formed through the oxidative opening of the epoxide ring.
Alcohols: Formed through the reduction of the oxirane ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-2-(thiophen-2-ylmethyl)oxirane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential antifungal and antitubercular activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(thiophen-2-ylmethyl)oxirane involves its interaction with biological targets through the epoxide ring. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
2-Methyl-2-(thiophen-2-ylmethyl)oxirane can be compared with other oxirane derivatives and thiophene-containing compounds:
Oxirane Derivatives: Similar compounds include 2-methyl-2-(phenylmethyl)oxirane and 2-methyl-2-(pyridin-2-ylmethyl)oxirane. These compounds share the oxirane ring but differ in the substituent groups attached to the ring.
Thiophene-Containing Compounds: Similar compounds include thiophene-2-carboxaldehyde and 2-thiophenemethanol. These compounds share the thiophene ring but differ in the functional groups attached to the ring.
The uniqueness of this compound lies in the combination of the oxirane and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-2-(thiophen-2-ylmethyl)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-8(6-9-8)5-7-3-2-4-10-7/h2-4H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPPHFHJJOPJAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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